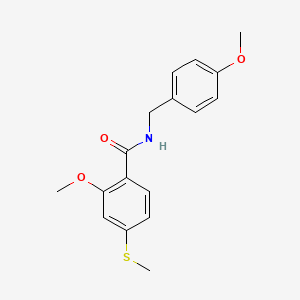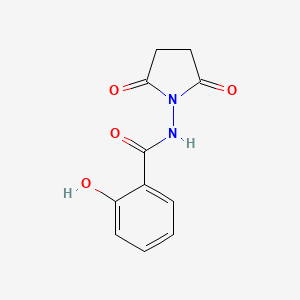
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, also known as TMB-4, is a synthetic compound that has been studied for its potential use in various scientific applications. TMB-4 is a derivative of ethylenediamine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and anti-inflammatory genes, the inhibition of inflammatory gene expression, and the inhibition of cancer cell growth. N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has also been shown to increase the activity of enzymes involved in the detoxification of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity and high yield synthesis, its unique mechanism of action, and its potential for use in a variety of scientific applications. However, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, including the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more soluble derivatives of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, and the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine and its potential for use in clinical applications.
Synthesemethoden
The synthesis of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine and formaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine. The synthesis of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been optimized to yield high purity and high yields, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been studied for its potential use in a variety of scientific applications, including as a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent. In neuroprotection studies, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity. In anti-inflammatory studies, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to reduce inflammation in animal models of arthritis and colitis. In anti-cancer studies, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)10-9-18(3)13-14-11-15(20-4)17(22-6)16(12-14)21-5/h11-12H,7-10,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNTXGTHPMZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459879 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)





![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)




![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)